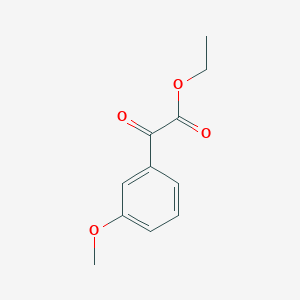

Ethyl 3-methoxybenzoylformate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-methoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-3-15-11(13)10(12)8-5-4-6-9(7-8)14-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLYVLJKLZPOAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374532 | |

| Record name | Ethyl 3-methoxybenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86358-29-4 | |

| Record name | Ethyl 3-methoxybenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-methoxybenzoylformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-methoxybenzoylformate

Introduction: The Significance of Ethyl 3-methoxybenzoylformate in Modern Synthesis

This compound (C₁₁H₁₂O₄) is an α-keto ester, a class of compounds renowned for its versatile reactivity and utility as a key building block in organic synthesis. For researchers and professionals in drug development, its structural motif is of particular interest, serving as a precursor for a variety of heterocyclic systems and more complex molecular architectures. The presence of both a ketone and an ester functionality provides two distinct handles for chemical modification, while the methoxy-substituted aromatic ring allows for further derivatization through electrophilic aromatic substitution or other coupling reactions.

This guide provides a detailed exploration of a robust synthetic pathway to this compound, grounded in well-established chemical principles. Furthermore, it outlines a comprehensive characterization protocol to ensure the unequivocal identification and purity assessment of the final product, adhering to the rigorous standards of contemporary chemical research.

Synthetic Strategy: A Two-Step Approach from 3-Methoxymandelic Acid

The synthesis of α-keto esters can be approached through several routes. A highly reliable and scalable method involves the oxidation of a precursor α-hydroxy acid, followed by esterification. This pathway is advantageous due to the commercial availability of substituted mandelic acids and the high efficiency of the respective transformations. The protocol described herein is adapted from a classic, validated procedure for the synthesis of the parent compound, ethyl benzoylformate, published in Organic Syntheses, a testament to its robustness.[1]

Logical Framework of the Synthesis

The chosen strategy hinges on a logical two-step sequence. First, the secondary alcohol of 3-methoxymandelic acid is oxidized to a ketone to form the corresponding α-keto acid. Second, this keto acid undergoes a Fischer esterification to yield the desired ethyl ester. This sequence ensures high yields and minimizes the formation of complex side products.

Caption: Synthetic workflow for this compound.

Part 1: Oxidation of 3-Methoxymandelic Acid

Causality Behind Experimental Choices: The use of potassium permanganate (KMnO₄) as the oxidizing agent is a classic and cost-effective choice for converting secondary alcohols to ketones.[1] The reaction is performed in an aqueous basic solution to maintain the solubility of the permanganate and the starting material. The reaction is conducted at low temperatures using an ice bath to control the exothermicity of the oxidation process and prevent over-oxidation or side reactions.

Detailed Experimental Protocol:

-

In a large three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3-methoxymandelic acid (1.0 mole) in 1 L of deionized water.

-

Start vigorous stirring and add a solution of sodium hydroxide (1.1 moles) in 200 mL of water. Ensure the starting material is fully dissolved.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

While maintaining the temperature below 10 °C, add finely ground potassium permanganate (0.7 moles) in small portions over a period of 60-90 minutes. The purple color of the permanganate will dissipate as it is consumed.

-

After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for another 2-3 hours until the purple color is completely gone, leaving a brown precipitate of manganese dioxide (MnO₂).

-

To quench any residual permanganate, add a small amount of ethanol until the purple color is fully discharged.

-

Filter the mixture through a Büchner funnel with a pad of celite to remove the MnO₂. Wash the filter cake thoroughly with water.

-

Combine the filtrate and washings and cool the solution in an ice bath. Slowly acidify with concentrated sulfuric acid to a pH of ~1-2. This will precipitate the 3-methoxybenzoylformic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Part 2: Fischer Esterification

Causality Behind Experimental Choices: Fischer esterification is an equilibrium-controlled reaction. To drive the reaction towards the product, an excess of the alcohol (ethanol) is used, and a strong acid catalyst, such as sulfuric acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[1] The final work-up with a mild base (sodium bicarbonate) is crucial to remove any remaining acidic catalyst or unreacted carboxylic acid.

Detailed Experimental Protocol:

-

Combine the crude 3-methoxybenzoylformic acid (from Part 1) with 5-fold molar excess of absolute ethanol in a round-bottom flask.

-

Add concentrated sulfuric acid (approximately 5% of the volume of ethanol) dropwise while cooling the flask in an ice bath.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation to obtain a colorless or pale yellow oil.

Comprehensive Characterization

Unequivocal structural confirmation and purity assessment are paramount. The following section details the expected analytical data for the synthesized this compound.

Caption: Key structural features of this compound.

Physical and Spectroscopic Data

The identity and purity of the final compound are confirmed by comparing experimental data with established values.

| Property | Expected Value |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| Monoisotopic Mass | 208.07356 Da[2] |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Distillable under reduced pressure; exact temperature depends on the vacuum. |

Spectroscopic Analysis

1. Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups. The spectrum of an ester is characterized by strong absorptions from the carbonyl (C=O) and C-O bonds.[3][4]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

| ~3000-3100 | Aromatic C-H Stretch | Medium | Indicates the presence of the benzene ring. |

| ~2850-2980 | Aliphatic C-H Stretch | Medium | From the methoxy and ethyl groups. |

| ~1735-1750 | Ester C=O Stretch | Strong | A highly characteristic, sharp peak for the ester carbonyl.[5] |

| ~1680-1700 | Ketone C=O Stretch | Strong | The ketone carbonyl, typically at a slightly lower frequency due to conjugation with the aromatic ring. |

| ~1600, ~1480 | Aromatic C=C Bending | Medium | Confirms the presence of the aromatic ring. |

| ~1000-1300 | C-O Stretch | Strong | A complex region with strong signals from the ester and ether linkages.[3] |

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule. The expected shifts are based on analogous structures.[6]

¹H NMR (Proton NMR):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.6-7.8 | m | 2H | Aromatic protons (ortho to carbonyls) |

| ~7.4-7.5 | t | 1H | Aromatic proton (para to methoxy) |

| ~7.1-7.2 | m | 1H | Aromatic proton (ortho to methoxy) |

| ~4.4 | q | 2H | -OCH₂ CH₃ (Ester) |

| ~3.8 | s | 3H | -OCH₃ (Methoxy) |

| ~1.4 | t | 3H | -OCH₂CH₃ (Ester) |

¹³C NMR (Carbon NMR):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~185-195 | C =O (Ketone) |

| ~160-165 | C =O (Ester) |

| ~160 | Aromatic C -OCH₃ |

| ~130-135 | Aromatic C -H & Quaternary C |

| ~115-125 | Aromatic C -H |

| ~62 | -OCH₂ CH₃ (Ester) |

| ~55 | -OCH₃ (Methoxy) |

| ~14 | -OCH₂CH₃ (Ester) |

3. Mass Spectrometry (MS): Mass spectrometry provides the exact mass of the molecule, which is the most definitive evidence of its identity.

-

Method: Electrospray Ionization (ESI) is a common method for this type of molecule.[7]

-

Expected Ions:

-

Analysis: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C₁₁H₁₂O₄) by matching the observed m/z to the theoretical value within a narrow tolerance (e.g., < 5 ppm).

Conclusion

This guide has detailed a reliable and well-precedented synthetic route for the preparation of this compound, a valuable intermediate for chemical research and drug development. The causality-driven explanation of the protocol, combined with a comprehensive characterization workflow, provides researchers with a self-validating system for producing and verifying this compound. By adhering to these methodologies, scientists can confidently synthesize high-purity this compound for use in their advanced research endeavors.

References

- Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry.

- Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry.

- This compound (C11H12O4) - PubChemLite. PubChemLite.

- Ethyl Benzoylformate - Organic Syntheses Procedure. Organic Syntheses.

- IR Spectroscopy Tutorial: Esters. University of Calgary.

- infrared spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3.... Doc Brown's Chemistry.

- Electrospray Mass Spectrometry of Chemical Warfare Agents....

- Infrared Spectroscopy - Michigan State University. MSU Chemistry Department.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. PubChemLite - this compound (C11H12O4) [pubchemlite.lcsb.uni.lu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. infrared spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. rsc.org [rsc.org]

- 7. apps.dtic.mil [apps.dtic.mil]

Physicochemical properties of Ethyl 3-methoxybenzoylformate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-methoxybenzoylformate

Abstract

This compound, an α-keto ester, represents a class of compounds with significant utility in synthetic organic chemistry, serving as a versatile building block for more complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization methodologies, and essential handling information. Tailored for researchers and drug development professionals, this document synthesizes theoretical data with practical, field-proven protocols to ensure a thorough understanding of this compound for laboratory applications.

Chemical Identity and Structure

This compound, also known as ethyl 2-(3-methoxyphenyl)-2-oxoacetate, is an aromatic organic compound characterized by a central α-keto ester moiety. The structure features a benzene ring substituted with a methoxy group at the meta-position relative to the benzoylformate group.

-

IUPAC Name: ethyl 2-(3-methoxyphenyl)-2-oxoacetate[1]

-

Molecular Formula: C₁₁H₁₂O₄[1]

-

CAS Number: Not explicitly available in search results, often grouped with related benzoylformates.

-

Canonical SMILES: CCOC(=O)C(=O)C1=CC(=CC=C1)OC[1]

-

InChI Key: DWLYVLJKLZPOAW-UHFFFAOYSA-N[1]

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in synthesis, dictating reaction conditions, purification methods, and storage requirements.

| Property | Value | Source |

| Molecular Weight | 208.21 g/mol | Calculated |

| Monoisotopic Mass | 208.07356 Da | [1] |

| XLogP3 (Predicted) | 2.0 | [1] |

| Form | Expected to be a liquid at STP | [2][3] |

| Boiling Point | Data not available; similar compounds like Ethyl benzoylformate boil at 138-139 °C / 18 mmHg. | [2] |

| Density | Data not available; similar compounds like Ethyl benzoylformate have a density of 1.122 g/mL at 25 °C. | [2] |

| Refractive Index | Data not available; for Ethyl benzoylformate, n20/D is 1.516. | [2] |

Analytical Characterization Protocols

A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. ¹H NMR confirms the presence and connectivity of proton environments, while ¹³C NMR provides a map of the carbon skeleton. For this compound, NMR validates the integrity of the ethyl ester, the methoxy group, and the substitution pattern of the aromatic ring.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 300 MHz or higher field spectrometer.[4]

-

¹H NMR: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

Expected Spectral Features:

-

¹H NMR:

-

A triplet around 1.4 ppm (3H, -CH₃ of ethyl group).

-

A quartet around 4.4 ppm (2H, -CH₂ of ethyl group).

-

A singlet around 3.8 ppm (3H, -OCH₃ methoxy group).

-

A series of multiplets in the aromatic region (7.0-8.0 ppm, 4H).

-

-

¹³C NMR:

-

Peaks corresponding to the ethyl group (~14 ppm for -CH₃, ~62 ppm for -CH₂).

-

A peak for the methoxy carbon (~55 ppm).

-

Aromatic carbon signals (~115-160 ppm).

-

Two distinct carbonyl carbon signals for the ketone and ester groups (~165 ppm and ~185-195 ppm).

-

Sources

Ethyl 3-methoxybenzoylformate CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling Ethyl 3-methoxybenzoylformate

This compound, also known by its IUPAC name ethyl 2-(3-methoxyphenyl)-2-oxoacetate, is an alpha-keto ester derivative of anisole. Its molecular structure, featuring a reactive alpha-keto group, an ester moiety, and a methoxy-substituted aromatic ring, makes it a compound of significant interest in synthetic organic chemistry and materials science. This guide provides a comprehensive overview of its core chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its established and potential applications, grounded in authoritative scientific principles.

PART 1: Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the bedrock of its successful application in research and development.

Chemical Identification

-

Chemical Name: this compound

-

IUPAC Name: Ethyl 2-(3-methoxyphenyl)-2-oxoacetate

-

Synonyms: (3-Methoxyphenyl)glyoxylic acid ethyl ester, 3-Methoxy-oxo-benzeneacetic acid ethyl ester[4]

Molecular Structure

The molecular structure of this compound is characterized by a central alpha-ketoester functionality attached to a benzene ring at the meta position relative to a methoxy group.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are crucial for designing experimental setups, purification procedures, and for computational modeling.

| Property | Value | Source |

| Molecular Weight | 208.21 g/mol | [3][4] |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| Boiling Point | 138.7 °C (at unspecified pressure) | [2] |

| Density | 1.147 g/cm³ | [4] |

| Refractive Index | 1.506 | [4] |

| Flash Point | 138.7 °C | [4] |

| XLogP3 | 1.441 | [4] |

PART 2: Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several established organic chemistry transformations. The most direct and industrially scalable method is the Friedel-Crafts acylation of anisole. An alternative, the oxidation of a corresponding mandelate ester, also presents a viable route.

Recommended Synthetic Protocol: Friedel-Crafts Acylation

This protocol details the synthesis of this compound via the Friedel-Crafts acylation of anisole with ethyl oxalyl chloride, using aluminum chloride as a Lewis acid catalyst.

Causality of Experimental Choices:

-

Reactants: Anisole is chosen as the starting material due to its commercial availability and the activating, ortho-para directing nature of the methoxy group. Ethyl oxalyl chloride is a highly reactive acylating agent.

-

Catalyst: Aluminum chloride (AlCl₃) is a strong Lewis acid that effectively generates the highly electrophilic acylium ion required for the reaction.[3] Milder Lewis acids like zinc chloride or titanium tetrachloride could also be employed to potentially minimize side reactions, such as demethylation of the anisole.[5]

-

Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or carbon disulfide is used to dissolve the reactants without interfering with the Lewis acid catalyst.

-

Temperature Control: The reaction is initially cooled to control the exothermic reaction between the Lewis acid and the acyl chloride. Subsequent warming to room temperature allows the reaction to proceed to completion.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane under a nitrogen atmosphere. The suspension is cooled to 0°C in an ice bath.

-

Addition of Anisole: Anisole (1.0 equivalent) dissolved in dry dichloromethane is added dropwise to the stirred suspension.

-

Formation of Acylium Ion: Ethyl oxalyl chloride (1.05 equivalents) is added dropwise to the reaction mixture at 0°C. The formation of the acylium ion is an exothermic process, and slow addition is crucial to maintain temperature control.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: The reaction is carefully quenched by pouring it onto crushed ice and water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Alternative Synthetic Route: Oxidation of Ethyl 3-Methoxymandelate

An alternative synthesis involves the oxidation of the corresponding secondary alcohol, ethyl 3-methoxymandelate. This method is particularly useful if the mandelate precursor is readily available.

-

Oxidizing Agents: A variety of oxidizing agents can be employed, such as pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), or Swern oxidation conditions. The choice of oxidant depends on the desired scale and sensitivity of the starting material. For instance, vanadium(V) has been shown to be an effective two-electron oxidant for esters of mandelic acid.

This two-step approach (synthesis of the mandelate followed by oxidation) offers a different strategic pathway to the target molecule and can be advantageous in certain research contexts.

PART 3: Applications and Future Directions

While specific, large-scale industrial applications of this compound are not extensively documented, its structural motifs suggest significant potential in several areas of chemical science, primarily based on the known reactivity of the broader class of benzoylformate esters.

Photoinitiators in Polymer Chemistry

Benzoylformate esters are known to function as Type I photoinitiators.[6] Upon exposure to UV light, they can undergo photocleavage to generate free radicals, which in turn initiate polymerization reactions. This property is highly valuable in UV-curable coatings, inks, and adhesives.[6]

-

Influence of the Methoxy Group: The presence and position of a methoxy group on the aromatic ring can influence the photochemical properties of the molecule.[7][8] It can affect the absorption wavelength and the efficiency of radical generation. The 3-methoxy substitution in this compound likely modulates its absorption spectrum and reactivity, making it a candidate for specialized photopolymerization applications.

Intermediate in Organic Synthesis

The dicarbonyl functionality of this compound makes it a versatile building block for the synthesis of more complex molecules.

-

Pharmaceutical and Agrochemical Scaffolds: Alpha-keto esters are valuable intermediates in the synthesis of various heterocyclic compounds, which are common scaffolds in pharmaceuticals and agrochemicals.[6] For example, they can be used in the synthesis of substituted quinolines, benzodiazepines, and other nitrogen-containing heterocycles. Methoxy-substituted benzoyl derivatives have been investigated as lead compounds for developing adenosine A₁ and/or A₂A receptor antagonists.[9]

Future Research and Development

The unique electronic properties conferred by the 3-methoxy group warrant further investigation into the specific applications of this compound.

-

Development of Novel Photoinitiators: A systematic study of its photochemical properties compared to other isomers and unsubstituted analogs could lead to the development of photoinitiators with tailored absorption characteristics and initiation efficiencies.

-

Medicinal Chemistry: Its potential as a precursor for novel bioactive molecules, particularly in the context of receptor antagonists or enzyme inhibitors, remains a promising area for exploration.

Conclusion

This compound is a well-defined chemical entity with significant potential rooted in the established reactivity of alpha-keto esters. Its synthesis is achievable through standard, scalable organic chemistry methodologies. While its primary applications are likely within the realms of polymer science as a photoinitiator and as a versatile intermediate in fine chemical synthesis, the specific influence of its 3-methoxy substitution offers intriguing possibilities for future research and development. This guide provides the foundational knowledge for scientists and researchers to confidently incorporate this compound into their experimental designs.

References

-

Chemsigma. 86358-29-4 this compound. [Link]

-

Chemistry Stack Exchange. Friedel–Crafts acylation of substituted anisole. [Link]

- Kinetics of V(V) Oxidation of Esters of Mandelic Acid. Indian Journal of Chemistry.

-

Friedel-Crafts Acylation of Anisole. University of Wisconsin-Madison Chemistry Department. [Link]

-

Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]

-

ResearchGate. Effect of number and position of methoxy substituents on triphenylamine-based chalcone visible-light-absorbing photoinitiators | Request PDF. [Link]

-

Docsity. Friedel-Crafts Acylation of Anisole: Understanding the Mechanism and Regiochemistry. [Link]

-

PubMed. Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. [Link]

-

University of Huddersfield Research Portal. Synthesis and photochromic properties of methoxy substituted 2,2-diaryl-2H-naphtho[1,2-b]pyrans. [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. benchchem.com [benchchem.com]

- 3. condor.depaul.edu [condor.depaul.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pure.hud.ac.uk [pure.hud.ac.uk]

- 9. Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ethyl 3-methoxybenzoylformate: A Technical Guide

Introduction

Ethyl 3-methoxybenzoylformate, a key organic intermediate, holds significant potential in the synthesis of novel pharmaceutical agents and fine chemicals. Its chemical architecture, featuring a benzoylformate core with a methoxy substituent, necessitates a thorough structural elucidation to ensure purity, consistency, and to understand its reactivity. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, offering researchers and drug development professionals a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The insights presented herein are grounded in a combination of predicted data and established spectroscopic principles, providing a robust framework for the characterization of this important molecule.

Molecular Structure

The structural integrity of this compound is the foundation of its chemical behavior. The following diagram illustrates the connectivity of atoms within the molecule.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR data for this compound.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic, methoxy, and ethyl protons. The chemical shifts are influenced by the electronic environment of each proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6-7.8 | Multiplet | 2H | Ar-H |

| ~7.3-7.5 | Multiplet | 2H | Ar-H |

| ~4.4 | Quartet | 2H | -OCH₂CH₃ |

| ~3.9 | Singlet | 3H | -OCH₃ |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

Interpretation: The aromatic protons are expected to appear as multiplets in the downfield region due to the deshielding effect of the aromatic ring and the carbonyl group. The quartet and triplet signals are characteristic of the ethyl group, with the methylene protons being deshielded by the adjacent oxygen atom. The sharp singlet corresponds to the methoxy group protons.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | C=O (Ketone) |

| ~165 | C=O (Ester) |

| ~160 | Ar-C (C-OCH₃) |

| ~135 | Ar-C (ipso, C-C=O) |

| ~130 | Ar-CH |

| ~122 | Ar-CH |

| ~120 | Ar-CH |

| ~115 | Ar-CH |

| ~62 | -OCH₂CH₃ |

| ~56 | -OCH₃ |

| ~14 | -OCH₂CH₃ |

Interpretation: The two carbonyl carbons are expected at the most downfield positions. The aromatic carbons will have distinct chemical shifts based on their substitution pattern. The aliphatic carbons of the ethyl and methoxy groups will appear in the upfield region of the spectrum.[1]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to an internal standard (e.g., TMS). Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1685 | Strong | C=O Stretch (Ketone) |

| ~1600, ~1480 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch (Ester, Aryl Ether) |

| ~1100 | Strong | C-O Stretch (Ester) |

Interpretation: The IR spectrum is expected to be dominated by two strong carbonyl absorption bands corresponding to the ester and ketone functionalities.[2][3] The presence of the aromatic ring will be confirmed by the C=C and C-H stretching vibrations. The strong C-O stretching bands are indicative of the ester and ether groups.[4]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid or a low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small drop of the sample directly on the crystal.

-

Background Spectrum: Record a background spectrum of the clean salt plates or ATR crystal.

-

Sample Spectrum: Acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Data Collection: Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups within the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.[5]

| Adduct | Predicted m/z |

| [M+H]⁺ | 209.08084 |

| [M+Na]⁺ | 231.06278 |

| [M-H]⁻ | 207.06628 |

| [M+NH₄]⁺ | 226.10738 |

| [M]⁺ | 208.07301 |

Interpretation and Fragmentation Pathway:

The molecular ion peak ([M]⁺) is expected at an m/z of approximately 208. The fragmentation of this compound is likely to proceed through characteristic pathways, including the loss of the ethoxy group, the carbonyl group, and cleavage of the aromatic ring.

Figure 2: Predicted Mass Spectrometry Fragmentation of this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Ionization: Ionize the sample molecules. ESI is a soft ionization technique that is likely to produce the protonated molecule [M+H]⁺, while EI is a higher energy method that will result in the molecular ion [M]⁺ and significant fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule.

Conclusion

The spectroscopic data presented in this guide, while based on predictions for NMR and IR, provide a robust foundation for the characterization of this compound. The detailed analysis of the expected NMR signals, IR absorption bands, and mass spectrometric fragmentation patterns offers a comprehensive spectroscopic profile. The provided experimental protocols serve as a practical guide for researchers to acquire and interpret their own data, ensuring the accurate identification and quality control of this versatile chemical intermediate.

References

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl benzoylformate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl benzoyl formate. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl methoxycinnamate. PubChem. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl methanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of (Z)-ethyl 3-(methylamino)but-2-enoate (17) measured in.... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl formate. NIST WebBook. Retrieved from [Link]

-

U.S. Government Publishing Office. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. infrared spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. PubChemLite - this compound (C11H12O4) [pubchemlite.lcsb.uni.lu]

Reactivity and stability of Ethyl 3-methoxybenzoylformate

An In-depth Technical Guide to the Reactivity and Stability of Ethyl 3-methoxybenzoylformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an α-ketoester with significant potential as a building block in organic synthesis and pharmaceutical development. Its utility is fundamentally governed by its chemical reactivity and stability under various conditions. This technical guide provides a comprehensive analysis of the molecule's reactivity profile, including hydrolysis, reduction, oxidation, and photochemical reactions, grounded in the principles of its structural and electronic properties. Furthermore, we detail its stability profile concerning thermal, photochemical, and hydrolytic degradation, outlining potential degradation pathways. This document includes field-proven, step-by-step experimental protocols for assessing the compound's stability, designed to be self-validating. All discussions are supported by authoritative references to ensure scientific integrity, providing researchers and drug development professionals with the critical knowledge required for effective handling, storage, and application of this compound.

Introduction

This compound, with the molecular formula C₁₁H₁₂O₄, belongs to the class of aryl glyoxylates.[1][2] Its structure is characterized by an ethyl ester linked to a carbonyl group (an α-ketoester), which is in turn attached to a methoxy-substituted benzene ring. This unique combination of functional groups—an ester, a ketone, and a methoxy-activated aromatic ring—imparts a versatile yet specific reactivity profile that is of great interest in medicinal chemistry and synthetic applications.

The α-ketoester moiety is a key pharmacophore and a versatile synthetic handle, while the 3-methoxy substitution pattern influences the electronic properties of the aromatic ring, directing its interactions and reactions. Understanding the inherent reactivity and stability of this molecule is not merely an academic exercise; it is a prerequisite for its successful application. For drug development professionals, knowledge of degradation pathways is crucial for formulation, stability testing, and predicting metabolite formation.[3] For synthetic chemists, this understanding informs reaction design, purification strategies, and storage conditions to ensure the integrity of the starting material.

This guide serves as a senior application scientist's perspective on this compound, explaining the causality behind its chemical behavior and providing robust protocols for its evaluation.

Physicochemical Properties

A foundational understanding begins with the compound's basic physical and chemical properties, which are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₄ | [1][2] |

| Molecular Weight | 208.21 g/mol | [2] |

| Appearance | Colorless to light yellow/orange liquid | |

| Boiling Point | 107°C at 0.1 mmHg | [2] |

| Synonyms | Ethyl 2-(3-methoxyphenyl)-2-oxoacetate; (3-Methoxyphenyl)glyoxylic acid ethyl ester | [2][4] |

Chemical Reactivity Profile

The reactivity of this compound is dictated by its three principal functional regions: the ester group, the ketone group, and the substituted aromatic ring. The interplay between these groups defines its chemical behavior.

Caption: General reactivity pathways for this compound.

Reactivity of the Ester Group: Hydrolysis

The ethyl ester group is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid (3-methoxybenzoylformic acid) and ethanol. The rate and mechanism of this reaction are highly dependent on pH.

-

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., in the presence of NaOH or KOH), hydrolysis occurs via nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic ester carbonyl carbon, leading to rapid and typically irreversible saponification. This pathway is generally much faster than acid-catalyzed hydrolysis. The principles of ester hydrolysis under basic conditions are well-established for various substrates.[5]

-

Acid-Catalyzed Hydrolysis: In an acidic aqueous medium, the reaction proceeds through protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. This reaction is reversible and typically requires elevated temperatures to proceed at a significant rate.[5]

Reactivity of the Ketone Group

The α-keto group is a primary site for nucleophilic addition and reduction reactions.

-

Reduction: The ketone can be readily reduced to a secondary alcohol, yielding ethyl 3-methoxy-α-hydroxyphenylacetate. Standard reducing agents like sodium borohydride (NaBH₄) are effective for this transformation.[6] The use of NaBH₄ is selective for aldehydes and ketones and typically does not affect the less reactive ester group under mild conditions.[6] This reaction is fundamental in synthetic chemistry for producing chiral building blocks.

-

Oxidation: While the ketone itself is at a high oxidation state, the molecule can undergo oxidative cleavage under harsh conditions (e.g., strong oxidizing agents like permanganate or dichromate). This would likely break the C-C bond between the carbonyls, leading to 3-methoxybenzoic acid derivatives. The oxidation of substituted aromatic ketones is a known transformation in organic synthesis.[7]

Reactivity of the Aromatic Ring

The aromatic ring can participate in electrophilic aromatic substitution reactions. The existing substituents—the methoxy group (-OCH₃) and the ethyl benzoylformate group (-COCOOEt)—dictate the position of substitution.

-

The methoxy group is a strong activating, ortho, para-directing group due to its electron-donating resonance effect.

-

The benzoylformate group is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. The powerful activating effect of the methoxy group will dominate, directing incoming electrophiles primarily to the positions ortho and para to it (positions 2, 4, and 6).

Photochemical Reactivity

Alkyl esters of benzoylformic acid are known to be photochemically active.[8] Upon absorption of UV radiation, this compound can undergo Norrish-type reactions. The most likely pathway is a Norrish Type I cleavage, involving the homolytic cleavage of the bond between the two carbonyl groups to form benzoyl and alkoxycarbonyl radicals. These radicals can then undergo further reactions like decarbonylation or recombination. Photochemical instability is a critical consideration for any light-sensitive compound, particularly in the context of pharmaceutical stability and sunscreen formulation.[9]

Stability Profile

The stability of a compound is its resistance to chemical change under specific environmental conditions. For this compound, the primary concerns are its stability towards heat, light, and water.

Thermal Stability

Aromatic esters and ketones are generally quite thermally stable.[10] However, at elevated temperatures, decomposition can occur. The primary mode of thermal decomposition would likely involve decarboxylation or cleavage of the ester group. The principles of thermal analysis for organic compounds suggest that decomposition onset is often observed at temperatures well above 150°C, though this is highly dependent on the specific molecular structure and presence of impurities.[11][12] For safe handling, it is crucial to determine the self-accelerating decomposition temperature (SADT) if the compound is to be stored or handled in large quantities at elevated temperatures.[12]

Photostability

As discussed in the reactivity section, this compound is expected to be photolabile due to the presence of the α-ketoester chromophore. Exposure to UV light, including indirect sunlight, can lead to gradual degradation.[8] The formation of photoproducts can alter the purity, efficacy, and safety profile of the substance.[9] Therefore, the material should be stored in amber or opaque containers, protected from light.

Hydrolytic Stability and Degradation Pathways

The compound's stability in aqueous environments is limited, particularly at non-neutral pH.

-

In Acidic Media (pH < 6): Slow hydrolysis to 3-methoxybenzoylformic acid and ethanol is the expected primary degradation pathway.[5]

-

In Neutral Media (pH ≈ 7): The compound is relatively stable, but slow hydrolysis can still occur over extended periods.[5]

-

In Basic Media (pH > 8): Rapid hydrolysis (saponification) will occur, leading to the formation of the sodium or potassium salt of 3-methoxybenzoylformic acid and ethanol.[5]

The identification of degradation products is essential, as they may have different toxicological or pharmacological profiles than the parent compound.[13][14]

Recommended Handling and Storage

Based on the reactivity and stability profile, the following handling and storage procedures are recommended:

-

Storage: Store in a cool, dry, and well-ventilated area. The material should be kept in tightly sealed, amber glass or other opaque containers to protect it from light and moisture. Storage in a refrigerator is advisable for long-term preservation.[15]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid contact with skin and eyes.[2] Avoid exposure to strong acids, strong bases, oxidizing agents, and direct sunlight.

Experimental Protocols for Stability Assessment

The following protocols are designed as self-validating systems to quantitatively assess the stability of this compound. The primary analytical technique is High-Performance Liquid Chromatography (HPLC) with UV detection, which allows for the separation and quantification of the parent compound and its major degradants.

Caption: A generalized workflow for assessing the stability of a compound.

Protocol: Hydrolytic Stability Assessment

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Methodology:

-

Buffer Preparation: Prepare three aqueous buffers: pH 4.0 (e.g., acetate buffer), pH 7.0 (e.g., phosphate buffer), and pH 9.0 (e.g., borate buffer).

-

Stock Solution: Accurately prepare a 1.0 mg/mL stock solution of this compound in acetonitrile (ACN).

-

Reaction Setup: For each pH condition, add 100 µL of the stock solution to 900 µL of the respective buffer in an amber HPLC vial. This creates a final concentration of 100 µg/mL in a 10% ACN/buffer solution. Prepare three replicate vials for each condition and time point.

-

Incubation: Store the vials at a constant temperature (e.g., 40°C) to accelerate degradation.

-

Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one set of vials (one for each pH) from incubation. Immediately quench any further reaction by adding an equal volume of the HPLC mobile phase and store at 4°C until analysis. The T=0 sample represents 100% parent compound.

-

HPLC Analysis: Analyze all samples by a validated reverse-phase HPLC method.

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: Isocratic or gradient elution with ACN and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at the λmax of this compound.

-

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and half-life (t₁/₂) for each pH condition. Monitor for the appearance of new peaks, such as the 3-methoxybenzoylformic acid degradant.

Protocol: Thermal Stability Assessment (TGA/DSC)

Objective: To determine the onset temperature of thermal decomposition.

Methodology:

-

Instrumentation: Use a calibrated Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).

-

Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of this compound into an appropriate TGA/DSC pan (e.g., aluminum).

-

TGA Analysis:

-

Heat the sample from ambient temperature (e.g., 30°C) to a high temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

-

Use an inert atmosphere (e.g., nitrogen gas flow at 50 mL/min) to prevent oxidative decomposition.

-

Record the sample weight as a function of temperature.

-

-

DSC Analysis:

-

Perform a similar temperature ramp as in the TGA analysis under a nitrogen atmosphere.

-

Record the heat flow into or out of the sample relative to a reference.

-

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant weight loss begins.

-

From the DSC curve, identify endothermic (melting) and exothermic (decomposition) events. Correlate the exothermic decomposition peak with the weight loss observed in the TGA. This provides a comprehensive thermal profile.[11]

-

Protocol: Photostability Assessment

Objective: To evaluate the degradation of this compound upon exposure to UV-Vis light.

Methodology:

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., 100 µg/mL in 50:50 ACN:water) and place it in clear quartz or borosilicate glass vials.

-

Control Sample: Prepare an identical set of samples in amber vials or wrap the vials completely in aluminum foil. These will serve as dark controls to distinguish between photochemical and other modes of degradation.

-

Exposure: Place both sets of vials in a calibrated photostability chamber equipped with a light source that conforms to ICH Q1B guidelines (providing both UVA and near-visible light).

-

Time Points: At specified intervals (e.g., 0, 4, 8, 12, and 24 hours of exposure), remove one exposed vial and one dark control vial.

-

HPLC Analysis: Analyze the samples immediately using the HPLC method described in Protocol 6.1.

-

Data Analysis: Compare the peak area of the parent compound in the exposed sample to that in the dark control at each time point. A significant decrease in the exposed sample relative to the control indicates photolytic degradation. Calculate the percent degradation due to light exposure and identify any major photodegradation products.

Conclusion

This compound is a molecule of significant synthetic value, characterized by a well-defined but sensitive reactivity profile. Its primary reactive sites are the ester and ketone functionalities, which are susceptible to hydrolysis and reduction, respectively. The compound's stability is limited, with pronounced sensitivity to basic pH conditions and UV light. Thermal stability is generally higher but must be quantitatively assessed for process safety. For researchers and developers, a thorough understanding of these characteristics is paramount. Proper handling, including storage protected from light and moisture, is essential to maintain its purity and integrity. The experimental protocols provided in this guide offer a robust framework for validating the stability of this compound, ensuring its reliable application in research and development pipelines.

References

-

ResearchGate. (n.d.). Photochemistry of alkyl esters of benzoylformic acid. Retrieved from ResearchGate. [Link]

-

Corson, B. B., Dodge, R. A., Harris, S. A., & Hazen, R. K. (n.d.). Ethyl Benzoylformate. Organic Syntheses Procedure. [Link]

-

MDPI. (n.d.). Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. Retrieved from MDPI. [Link]

-

PubChemLite. (n.d.). This compound (C11H12O4). Retrieved from PubChemLite. [Link]

-

Nimker, C., Kaur, G., Revo, A., Chaudhary, P., & Bansal, A. (n.d.). Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells. PubMed Central. [Link]

-

PubChem. (n.d.). Ethyl 3-hydroxy-4-methoxybenzoate. Retrieved from PubChem. [Link]

-

The Royal Society of Chemistry. (n.d.). Directing Group Promoted Benzylic Oxidation. Retrieved from The Royal Society of Chemistry. [Link]

-

PDA Journal of Pharmaceutical Science and Technology. (n.d.). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. Retrieved from PDA Journal of Pharmaceutical Science and Technology. [Link]

-

Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from Organic Syntheses. [Link]

-

ResearchGate. (n.d.). The photochemistry of sunscreen photostability. Retrieved from ResearchGate. [Link]

-

PubMed. (n.d.). Biodegradation of chlorimuron-ethyl and the associated degradation pathway by Rhodococcus sp. D310-1. Retrieved from PubMed. [Link]

-

ResearchGate. (n.d.). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Retrieved from ResearchGate. [Link]

-

Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from Organic Syntheses. [Link]

-

ResearchGate. (n.d.). Thermal stability of some commercial synthetic antioxidants. Retrieved from ResearchGate. [Link]

- Google Patents. (n.d.). CN104529935A - Method for synthesizing high-purity ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate.

-

Oil Store. (2021). HIGH TEMPERATURE FLUIDS—THERMAL STABILITY AND MAXIMUM TEMPERATURE RATINGS. Retrieved from Oil Store. [Link]

- Google Patents. (n.d.). CN104447327A - Preparation method of methyl ethyl methoxymalonate.

-

PubChem. (n.d.). Ethyl 3-methyl-3-phenylglycidate. Retrieved from PubChem. [Link]

-

PubMed. (n.d.). Identification and Characterization of Acidic Degradation Products of Moxidectin Drug Substance Including Degradation Pathways Using LC, HRMS, and NMR. Retrieved from PubMed. [Link]

-

ResearchGate. (n.d.). Chemistry of tetraalkoxyethenes VIII Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates. Retrieved from ResearchGate. [Link]

-

PubMed. (2007). Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl. Retrieved from PubMed. [Link]

-

AIChE. (n.d.). CCPS Guidelines for Safe Storage and Handling of Reactive Materials. Retrieved from AIChE. [Link]

Sources

- 1. PubChemLite - this compound (C11H12O4) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 86358-29-4 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound CAS#: 86358-29-4 [amp.chemicalbook.com]

- 5. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. oil-store.co.uk [oil-store.co.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 13. Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur? | MDPI [mdpi.com]

- 14. Identification and Characterization of Acidic Degradation Products of Moxidectin Drug Substance Including Degradation Pathways Using LC, HRMS, and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ethyl 3-methyl-3-phenylglycidate | C12H14O3 | CID 6501 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Ethyl 3-methoxybenzoylformate for Researchers and Drug Development Professionals

This guide provides an in-depth overview of Ethyl 3-methoxybenzoylformate (CAS No. 86358-29-4), a key building block in synthetic organic chemistry. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into its commercial availability, key specifications, synthetic utility, and analytical characterization.

Introduction: The Strategic Importance of α-Ketoesters in Synthesis

This compound, also known as ethyl 2-(3-methoxyphenyl)-2-oxoacetate, belongs to the versatile class of α-ketoesters. The presence of adjacent ketone and ester functionalities provides a unique electronic landscape, making the molecule susceptible to a variety of nucleophilic attacks and a valuable precursor for the synthesis of complex heterocyclic systems. The methoxy substituent on the phenyl ring further influences its reactivity and provides a handle for additional functionalization, making it a strategic choice in multi-step synthetic campaigns, particularly in the discovery of novel therapeutic agents.

Commercial Availability and Sourcing

This compound is commercially available from a range of global and regional suppliers. It is typically offered in various quantities, from grams for research and development purposes to kilograms for pilot-scale synthesis. When sourcing this reagent, it is crucial to consider purity, available grades, and the supplier's quality control documentation.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Product Name(s) | CAS Number | Notes |

| JHECHEM CO LTD | This compound; Ethyl 2-(3-methoxyphenyl)-2-oxoacetate | 86358-29-4 | A manufactory with several years of experience on ECHEMI.[1] |

| King-Pharm | This compound | 86358-29-4 | Provides the compound for laboratory research and industrial production.[2] |

| Arctom | This compound | 86358-29-4 | Offers the product in flexible sizes.[3] |

| abcr Gute Chemie | This compound, 96% | 86358-29-4 | Specifies a purity of 96%.[4] |

| Sinfoo BIOCHEM | This compound | 86358-29-4 | Lists the compound as a product offering.[5] |

| ChemicalBook | This compound | 86358-29-4 | A platform to browse global suppliers and manufacturers.[6] |

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the chosen supplier to confirm the purity and identity of the material before use.

Quality Specifications and Analytical Characterization

The utility of this compound in sensitive synthetic applications, particularly in drug development where impurity profiles are critical, necessitates a thorough understanding of its quality specifications.

Table 2: Key Physicochemical Properties and Specifications

| Property | Value | Source |

| CAS Number | 86358-29-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₂O₄ | [1][7] |

| Molecular Weight | 208.21 g/mol | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | 107°C at 0.1 mmHg | [1] |

| Density | 1.147 g/cm³ | [1] |

| Refractive Index | 1.506 | [1] |

| Purity | Typically ≥96% | [4] |

Analytical Methods for Quality Control

A combination of chromatographic and spectroscopic techniques is typically employed to ascertain the purity and identity of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for determining purity and identifying volatile impurities. The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 208, corresponding to the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides valuable information about the molecular structure. Expected signals would include a triplet and a quartet for the ethyl group, signals for the aromatic protons, and a singlet for the methoxy group protons.

-

¹³C NMR: The carbon NMR spectrum would confirm the presence of the carbonyl carbons of the ketone and ester, the aromatic carbons, the methoxy carbon, and the carbons of the ethyl group.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=O stretching vibrations of the ketone and ester groups, as well as C-O and aromatic C-H stretching vibrations.

Applications in Drug Discovery and Organic Synthesis

The synthetic versatility of α-ketoesters like this compound makes them valuable intermediates in the synthesis of a wide array of heterocyclic compounds with potential biological activity. Their ability to react with a variety of nucleophiles provides a straightforward entry into diverse molecular scaffolds.

Synthesis of Heterocyclic Scaffolds

A prime application of α-ketoesters is in the synthesis of nitrogen-containing heterocycles. For instance, the reaction of a related compound, ethyl 2-(3-bromophenyl)-2-oxoacetate, with o-phenylenediamine is a well-established method for preparing quinoxalinone derivatives.[8] Quinoxalines are a privileged scaffold in medicinal chemistry, forming the core of various compounds with antiviral, antibacterial, anticancer, and anti-inflammatory properties.[8] A similar synthetic strategy can be envisioned for this compound.

Diagram 1: Proposed Synthesis of a Substituted Quinoxalinone

Caption: A plausible reaction pathway for the synthesis of a quinoxalinone derivative.

Experimental Protocol: Synthesis of 3-(3-methoxyphenyl)quinoxalin-2(1H)-one (Exemplary)

The following is a generalized protocol adapted from the synthesis of similar quinoxalinone derivatives and should be optimized for specific laboratory conditions.[8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) and o-phenylenediamine (1.0 equivalent) in glacial acetic acid.

-

Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into ice-cold water with stirring.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the solid with cold water and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure 3-(3-methoxyphenyl)quinoxalin-2(1H)-one.

-

Drying: Dry the purified product under vacuum.

Conclusion

This compound is a commercially accessible and highly versatile building block for organic synthesis, particularly in the construction of heterocyclic scaffolds relevant to drug discovery. Its dual reactivity as a ketone and an ester allows for a wide range of chemical transformations. Researchers and drug development professionals can leverage this reagent to efficiently access diverse and complex molecular architectures. A thorough evaluation of supplier specifications and in-house quality control are paramount to ensure the reliability and reproducibility of synthetic outcomes.

References

-

86358-29-4 this compound . King-Pharm. Link

-

Buy ethyl 2-(3-methoxyphenyl)-2-oxoacetate from JHECHEM CO LTD . Echemi. Link

-

CAS NO. 86358-29-4 | this compound | Catalog ... . Arctom. Link

-

AB167030 | CAS 86358-29-4 – abcr Gute Chemie . abcr Gute Chemie. Link

-

This compound,(CAS# 86358-29-4)|Sinfoo BIOCHEM . Sinfoo BIOCHEM. Link

-

Application Notes and Protocols: Reactions of Ethyl 2-(3-bromophenyl)-2-oxoacetate with Nucleophiles . Benchchem. Link

-

This compound | 86358-29-4 . ChemicalBook. Link

-

This compound (C11H12O4) . PubChemLite. Link

Sources

- 1. echemi.com [echemi.com]

- 2. 86358-29-4 this compound [chemsigma.com]

- 3. arctomsci.com [arctomsci.com]

- 4. AB167030 | CAS 86358-29-4 – abcr Gute Chemie [abcr.com]

- 5. This compound,(CAS# 86358-29-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. This compound | 86358-29-4 [amp.chemicalbook.com]

- 7. PubChemLite - this compound (C11H12O4) [pubchemlite.lcsb.uni.lu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Safe Handling of Ethyl 3-methoxybenzoylformate

Executive Summary

This document provides a comprehensive technical guide on the safety protocols and handling procedures for Ethyl 3-methoxybenzoylformate (CAS No. 86358-29-4). As an aromatic α-keto ester, this compound is valuable in synthetic chemistry and drug development. However, a thorough investigation of its toxicological properties is not yet complete.[1][2] This guide, therefore, synthesizes available data from structurally similar compounds and established chemical safety principles to provide a robust framework for its safe use. The core philosophy of this guide is proactive risk mitigation, emphasizing the hierarchy of controls. It is intended for researchers, chemists, and laboratory professionals.

Section 1: Chemical and Physical Properties

A foundational understanding of a chemical's properties is crucial for predicting its behavior and handling it safely. This compound is an organic ester whose specific physical and chemical data are not extensively documented. However, based on its structure and data from analogous compounds, we can establish a working profile.

| Property | Value / Information | Source |

| Chemical Name | Ethyl 2-(3-methoxyphenyl)-2-oxoacetate | [3] |

| Synonyms | (3-methoxyphenyl)glyoxylic acid ethyl ester | [3] |

| CAS Number | 86358-29-4 | [3][4] |

| Molecular Formula | C₁₁H₁₂O₄ | [3][4] |

| Molecular Weight | 208.21 g/mol | [3] |

| Boiling Point | 138.7 °C (Predicted) | [4] |

| Appearance | Assumed to be a liquid or low-melting solid, typical for similar esters. | N/A |

| Solubility | Likely soluble in common organic solvents. Insoluble in water. | [5] |

Section 2: Hazard Identification and Classification

While a specific, validated Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from structurally related compounds like Ethyl 3-hydroxybenzoate. The precautionary principle dictates that we treat it with a similar level of caution.

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Key Mechanistic Insights: The hazards are rooted in the compound's chemical reactivity. As an ester and a ketone, it can participate in biological reactions that may lead to irritation. The aromatic ring and methoxy group influence its metabolic pathway, but the precise mechanisms of toxicity are not well-studied.[1] The respiratory irritation is likely due to the compound's potential to act as a sensitizer or irritant to the mucous membranes of the respiratory tract upon inhalation of its vapors or aerosols.[1] Skin irritation likely arises from its ability to defat the skin or interact with proteins and lipids in the epidermis.

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

To ensure personnel safety, a multi-layered approach based on the "Hierarchy of Controls" is mandatory. This model prioritizes the most effective control measures first.

Caption: Emergency workflow for a chemical spill.

-

Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Protect: Wear appropriate PPE, including respiratory protection.

-

Contain & Absorb: Cover the spill with a non-combustible, inert absorbent material (e.g., sand, vermiculite, or commercial sorbent).

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.

-

Clean: Decontaminate the spill area with soap and water.

-

Dispose: Dispose of the waste container and any contaminated cleaning materials according to institutional and local hazardous waste regulations.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray. [1]* Hazards from Combustion: Burning may produce hazardous gases, including carbon monoxide and carbon dioxide. * Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA). * Procedure: Move containers from the fire area if it can be done safely. Use water spray to cool fire-exposed containers. [6]Prevent fire-extinguishing water from entering drains or surface water.

Section 7: Disposal Considerations

Proper chemical waste disposal is a legal and ethical requirement to protect human health and the environment.

-

Product Waste: Unused or waste this compound must be disposed of as hazardous waste. Do not mix with other waste streams. Offer surplus and non-recyclable solutions to a licensed disposal company. [1]* Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Once decontaminated, the container can be disposed of according to local regulations. Handle uncleaned containers as you would the product itself. [7]* Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste.

Section 8: Toxicological Information

A recurring and critical point is that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. [1][2]

-

Acute Effects: Based on related compounds, it is presumed to be harmful if swallowed, and may cause skin and respiratory irritation. * Chronic Effects: No information is available on carcinogenicity, mutagenicity, or reproductive toxicity. [1][7]It is not listed as a carcinogen by IARC, NTP, or OSHA. * Conclusion: The absence of data necessitates a conservative approach. Assume the compound is hazardous upon acute and chronic exposure and take all necessary precautions to prevent any contact.

References

-

Title: Safety data sheet - Isoxadifen-ethyl Source: CPAChem URL: [Link]

-

Title: this compound Source: ChemSigma URL: [Link]

-

Title: MSDS of Ethyl 3-methoxybenzoate Source: Capot Chemical URL: [Link]

-

Title: Safety Data Sheet Ethyl 3-ethoxypropionate Source: Redox URL: [Link]

-

Title: Expedient approach for trans-esterification of β-keto esters under solvent free conditions... Source: PMC - PubMed Central URL: [Link]

-

Title: Whole-cell bioreduction of aromatic α-keto esters... Source: PMC - PubMed Central URL: [Link]

-

Title: Storage and handling of Avanti Research lipids Source: Avanti Polar Lipids URL: [Link]

-

Title: Drying and Storage Influence the Formation of Key Aromatic Constituents... Source: MDPI URL: [Link]

-

Title: AROMATIC WATERS (AQUA AROMATICA) Source: SlideShare URL: [Link]

Sources

Ethyl 3-methoxybenzoylformate: A Versatile α-Keto Ester for Advanced Organic Synthesis

An In-depth Technical Guide

Abstract

Ethyl 3-methoxybenzoylformate is an aromatic α-keto ester, a class of compounds renowned for its diverse reactivity and significant utility as a synthetic intermediate. The presence of two adjacent, electrophilic carbonyl groups, combined with a functionalized aromatic ring, makes this molecule a highly valuable building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the synthesis, core reactivity, and potential applications of this compound, offering researchers and drug development professionals a comprehensive resource for leveraging its synthetic potential. We will delve into its role in constructing heterocyclic scaffolds, its utility in asymmetric transformations, and its application as a precursor to valuable pharmaceutical intermediates, supported by detailed experimental protocols and mechanistic insights.

Introduction to Aryl α-Keto Esters: A Privileged Synthon

α-Keto acids and their esters are multifunctional platform molecules that serve as pivotal intermediates in organic synthesis.[1] Their structure, characterized by a ketone and an ester group in a 1,2-relationship, imparts unique chemical properties. These compounds are generally stable, easy to handle, and can participate in a wide array of chemical transformations, including nucleophilic additions, reductions, and cycloadditions.[1]